

A Comprehensive Technical Guide to the Synthesis of Boc-Protected Infigratinib

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Compound of Interest		
Compound Name:	Infigratinib-Boc	
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For: Researchers, Scientists, and Drug Development Professionals

Abstract: Infigratinib (BGJ-398) is a potent and selective orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, approved for the treatment of certain types of cancer.[1][2][3] The synthesis of its derivatives, such as the N-Boc-protected variant, is of significant interest for structure-activity relationship (SAR) studies, the development of prodrugs, or as an intermediate for further chemical elaboration. This guide provides a detailed overview of the synthetic pathway to Infigratinib and a proposed methodology for the subsequent N-tert-butoxycarbonyl (Boc) protection.

Part 1: Synthesis of Infigratinib (Parent Compound)

The synthesis of Infigratinib is a multi-step process involving the preparation of three key intermediates, which are then coupled to form the final molecule. The overall strategy is based on established synthetic routes described in the scientific literature.[3][4]

Synthesis of Key Intermediates

The assembly of Infigratinib requires three main building blocks:

- Intermediate A: 4-(4-ethylpiperazin-1-yl)aniline
- Intermediate B: 2,6-dichloro-3,5-dimethoxyphenyl isocyanate
- Intermediate C: N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine

Foundational & Exploratory





This intermediate is prepared via a two-step process starting with a nucleophilic aromatic substitution followed by a reduction.

- Step 1: Nucleophilic Aromatic Substitution. 1-Ethylpiperazine is condensed with 1-bromo-4-nitrobenzene to form 1-ethyl-4-(4-nitrophenyl)piperazine.[4]
- Step 2: Reduction. The nitro group of 1-ethyl-4-(4-nitrophenyl)piperazine is reduced to an amine using hydrogen gas over a Raney-Nickel catalyst to yield 4-(4-ethylpiperazin-1-yl)aniline.[4]

The synthesis of this isocyanate fragment begins with 3,5-dimethoxyaniline and proceeds through several transformations.

- Step 1: Acetylation. The amine of 3,5-dimethoxyaniline is protected as an acetamide.[4]
- Step 2: Dichlorination. The aromatic ring is dichlorinated using sulfuryl chloride (SO₂Cl₂).[4]
- Step 3: Hydrolysis. The acetamide protecting group is removed under basic conditions to give 2,6-dichloro-3,5-dimethoxyaniline.[4]
- Step 4: Isocyanate Formation. The resulting aniline is treated with phosgene or a phosgene equivalent like triphosgene to form the key isocyanate intermediate.[4]

The final steps involve building the core aminopyrimidine structure and coupling it with the previously synthesized intermediates.

- Step 1: Formation of the Pyrimidine Core. 4,6-Dichloropyrimidine is reacted with methylamine to produce 6-chloro-N-methylpyrimidin-4-amine.[4]
- Step 2: Second Substitution. This product is then coupled with Intermediate A (4-(4-ethylpiperazin-1-yl)aniline) under acidic conditions to yield N⁴-[4-(4-ethylpiperazin-1-yl)phenyl]-N⁶-methylpyrimidine-4,6-diamine (Intermediate C).[4]
- Step 3: Final Urea Formation. Intermediate C is finally coupled with Intermediate B (2,6-dichloro-3,5-dimethoxyphenyl isocyanate) in a suitable solvent like toluene to form the urea linkage, completing the synthesis of Infigratinib.[4]



Data Summary: Synthesis of Infigratinib

The following tables summarize the reactants and conditions for the synthesis of Infigratinib and its key intermediates. Note: Specific quantitative yields are not consistently reported in the cited literature.

Table 1: Synthesis of Intermediate A

Step	Reactants	Reagents/Conditio	Product
1	1-Ethylpiperazine, 1-Bromo-4- nitrobenzene	80 °C	1-Ethyl-4-(4- nitrophenyl)piperaz ine

 \mid 2 \mid 1-Ethyl-4-(4-nitrophenyl)piperazine \mid H₂, Raney-Ni, Methanol \mid 4-(4-ethylpiperazin-1-yl)aniline \mid

Table 2: Synthesis of Intermediate B

Step	Reactants	Reagents/Conditio	Product
1	3,5- Dimethoxyaniline	Acetic anhydride, Toluene	N-(3,5- dimethoxyphenyl)a cetamide
2	N-(3,5- dimethoxyphenyl)acet amide	SO ₂ Cl ₂ , Acetonitrile, 0 °C	N-(2,6-dichloro-3,5- dimethoxyphenyl)acet amide
3	N-(2,6-dichloro-3,5- dimethoxyphenyl)acet amide	aq. KOH, Ethanol, 90 °C	2,6-dichloro-3,5- dimethoxyaniline

 \mid 4 \mid 2,6-dichloro-3,5-dimethoxyaniline \mid Triphosgene, Et₃N, Dioxane, 115 °C \mid 2,6-dichloro-3,5-dimethoxyphenyl isocyanate \mid



Table 3: Final Assembly of Infigratinib

Step	Reactants	Reagents/Conditio	Product
1	4,6- Dichloropyrimidine , Methylamine	Isopropanol	6-chloro-N- methylpyrimidin-4- amine
2	6-chloro-N- methylpyrimidin-4- amine, Intermediate A	HCl, Dioxane, 140 °C	Intermediate C

3 | Intermediate C, Intermediate B | Toluene, Reflux | Infigratinib |

Part 2: Synthesis of Boc-Protected Infigratinib

The Boc (tert-butoxycarbonyl) group is a standard protecting group for amines. In the structure of Infigratinib, the most probable site for Boc protection is the secondary amine that links the phenylpiperazine moiety to the pyrimidine ring. This protection would yield N-Boc-3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea. This derivative is referred to commercially as **Infigratinib-Boc**.[5][6][7]

Proposed Synthetic Protocol

The introduction of the Boc group can be achieved under standard, mild conditions using ditert-butyl dicarbonate ((Boc)₂O).

Reaction: Infigratinib is dissolved in a suitable aprotic solvent, such as dichloromethane
 (DCM) or tetrahydrofuran (THF). A base, typically triethylamine (TEA) or 4 (dimethylamino)pyridine (DMAP), is added, followed by the addition of (Boc)₂O. The reaction
 is typically stirred at room temperature until completion.

Data Summary: Boc-Protection of Infigratinib

Table 4: Proposed Synthesis of Boc-Protected Infigratinib



Step Reactant	Reagents/Conditio Product ns
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| 1 | Infigratinib | (Boc)₂O, Triethylamine, Dichloromethane, Room Temperature | Boc-Protected Infigratinib |

Part 3: Experimental Protocols Protocol 3.1: General Synthesis of Infigratinib

This protocol is a composite representation based on the reaction sequence described in the literature.[4]

- Preparation of Intermediate C: To a solution of 6-chloro-N-methylpyrimidin-4-amine in dioxane, add 4-(4-ethylpiperazin-1-yl)aniline (Intermediate A) and a catalytic amount of HCI. Heat the mixture at 140 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling, the product is isolated and purified.
- Preparation of Intermediate B: Synthesize 2,6-dichloro-3,5-dimethoxyphenyl isocyanate (Intermediate B) by reacting 2,6-dichloro-3,5-dimethoxyaniline with triphosgene in the presence of triethylamine in refluxing dioxane.
- Final Coupling: Dissolve Intermediate C in refluxing toluene. Add a solution of Intermediate B in toluene dropwise. Continue to reflux the mixture until the reaction is complete. Cool the reaction mixture, and isolate the crude Infigratinib product by filtration. Purify the product by recrystallization or column chromatography.

Protocol 3.2: Proposed Synthesis of Boc-Protected Infigratinib

- Dissolution: Dissolve Infigratinib (1.0 eq) in anhydrous dichloromethane (DCM).
- Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.
- Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) to the reaction mixture.

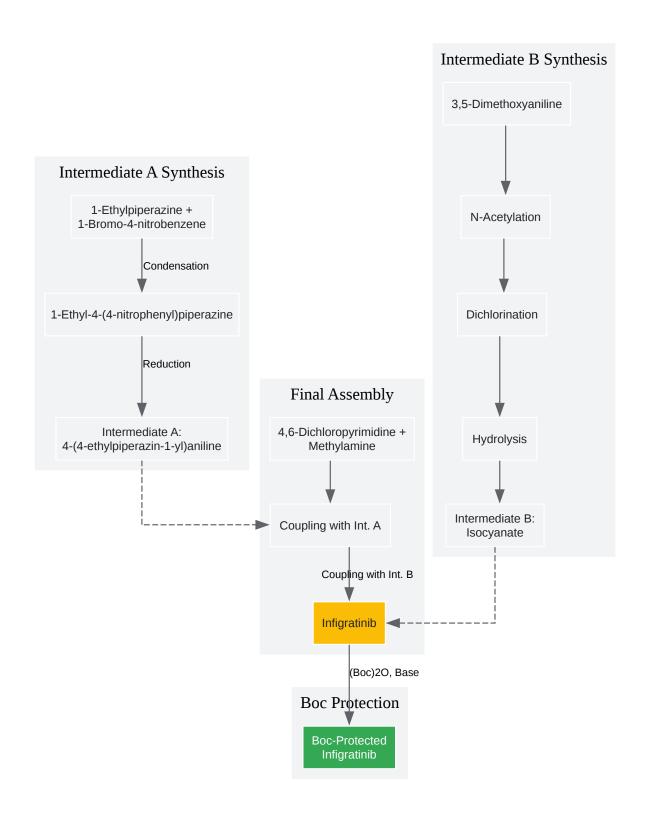


- Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thinlayer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure Boc-protected Infigratinib.

Part 4: Visualizations

Diagram 1: Overall Synthetic Workflow



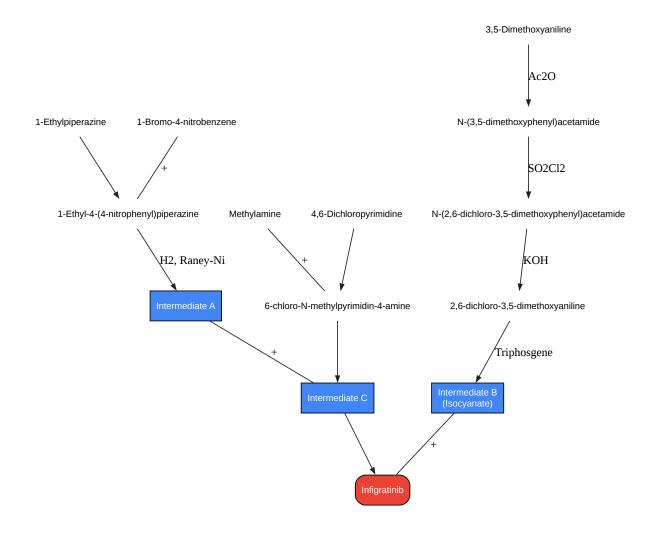


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Caption: High-level workflow for the synthesis of Infigratinib and its Boc-protected derivative.



Diagram 2: Chemical Synthesis Pathway of Infigratinib

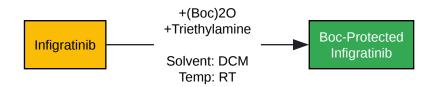


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Caption: Reaction scheme detailing the assembly of Infigratinib from key intermediates.

Diagram 3: Boc-Protection of Infigratinib



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Caption: Proposed reaction for the N-Boc protection of Infigratinib.

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